molecular formula C13H10ClN3O B2378827 3-chloro-N'-[(1E)-(pyridin-3-yl)methylidene]benzohydrazide CAS No. 301194-08-1

3-chloro-N'-[(1E)-(pyridin-3-yl)methylidene]benzohydrazide

Cat. No.: B2378827
CAS No.: 301194-08-1
M. Wt: 259.69
InChI Key: NQAILPIJQPUTRD-CXUHLZMHSA-N
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Description

3-Chloro-N'-[(1E)-(pyridin-3-yl)methylidene]benzohydrazide ( 301194-08-1) is a hydrazide-based Schiff base compound of significant interest in medicinal chemistry and materials science research. This compound, with a molecular formula of C 13 H 10 ClN 3 O and a molecular weight of 259.69 g/mol, features a benzohydrazide scaffold substituted with a chloro group and linked via an E-configuration imine bond to a pyridinyl moiety . This structure is classified as a hydrazone Schiff base, a class of compounds known for their diverse biological activities and ability to form stable complexes with various metal ions. Schiff bases analogous to this compound serve as versatile precursors and ligands in scientific research. Studies on similar structures have demonstrated their value as key intermediates in organic synthesis and their ability to form stable crystalline structures, which is crucial for material science and crystallography studies . The molecular conformation, particularly the E-configuration about the C=N bond, is a critical structural aspect that influences the compound's intermolecular interactions and solid-state packing, as observed in related hydrazide derivatives . Research Applications: • Medicinal Chemistry: Structurally similar hydrazide-hydrazone compounds are frequently investigated for their pharmacological potential, serving as core structures for the development of novel therapeutic agents . • Materials Science: Related compounds demonstrate the ability to form complex crystalline networks stabilized by various intermolecular interactions, such as N-H···O and C-H···O hydrogen bonds, making them subjects of interest in crystal engineering . • Chemical Synthesis: This compound acts as a versatile building block for constructing more complex heterocyclic systems and as a ligand for coordinating transition metals in catalysis research. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and national regulatory requirements.

Properties

IUPAC Name

3-chloro-N-[(E)-pyridin-3-ylmethylideneamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O/c14-12-5-1-4-11(7-12)13(18)17-16-9-10-3-2-6-15-8-10/h1-9H,(H,17,18)/b16-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAILPIJQPUTRD-CXUHLZMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NN=CC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C(=O)N/N=C/C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672864
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N’-[(1E)-pyridin-3-ylmethylene]benzohydrazide typically involves the reaction of nicotinaldehyde with 4-chlorobenzohydrazide in ethanol. The mixture is heated under reflux for one hour, and upon cooling, the precipitated product is filtered, washed with ethanol, dried, and recrystallized from ethanol to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for 3-chloro-N’-[(1E)-pyridin-3-ylmethylene]benzohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation under controlled conditions to yield structurally modified derivatives. Key findings include:

Reagent Conditions Product Reference
Manganese(IV) oxideAcetonitrile, 60°C, 2 hoursEthyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate (pyrazole derivative)
Chloramin-TEthanol, reflux, 4 hours1,3,4-Oxadiazole derivatives via cyclization

Oxidation with manganese(IV) oxide facilitates dehydrogenation, converting dihydro-pyrazole intermediates into aromatic pyrazole systems . Chloramin-T induces oxidative cyclization, forming 1,3,4-oxadiazoles with anticancer potential .

Cyclization Reactions

The hydrazide moiety enables cyclization to form heterocyclic structures:

Formation of 1,3,4-Oxadiazoles

  • Reagents : Chloramin-T, ethanol

  • Conditions : Reflux (4 hours), followed by recrystallization.

  • Product : 3-[5-(Substituted-benzimidazolylmethyl)-1,3,4-oxadiazol-2-yl]-1H-quinolin-2-one .

Mechanism :

  • Condensation of the hydrazide with aldehydes forms hydrazone intermediates.

  • Oxidative cyclization with chloramin-T eliminates water, yielding oxadiazoles.

Substitution Reactions

The chloro group at the 3-position participates in nucleophilic substitution:

Reagent Conditions Product Reference
Phosphoryl chlorideAcetonitrile, 60°C, 2 hours3-Chloro-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate

Phosphoryl chloride acts as a chlorinating agent, replacing hydroxyl or other leaving groups while preserving the pyridine ring’s integrity .

Decarboxylation Reactions

Decarboxylation removes carboxyl groups under acidic conditions:

  • Reagent : Aqueous hydrochloric acid

  • Conditions : 25–100°C, stoichiometric HCl

  • Product : 3-Chloro-1-(pyridin-3-yl)-1H-pyrazole (after decarboxylation of ester precursors) .

This reaction is critical for simplifying molecular architecture in pesticide synthesis .

Condensation Reactions

The compound reacts with aldehydes to form Schiff base derivatives:

  • Example : Condensation with 2-oxo-1,2-dihydroquinoline-3-carbaldehyde in ethanol yields hydrazone-linked quinoline hybrids .

  • Applications : These hybrids show enhanced bioactivity, including antitumor properties .

Comparative Reactivity Insights

The table below contrasts reactivity with structurally similar compounds:

Compound Reactivity Profile Key Difference
3-Chloro-N'-(pyridin-2-ylmethylene)benzohydrazideLower oxidative stability due to weaker conjugationPyridine ring orientation alters electron density
4-Chloro-N'-(pyridin-3-ylmethylene)benzohydrazideEnhanced substitution reactivity at the para positionChloro substituent position affects steric effects

Reaction Optimization Data

Critical parameters for maximizing yields:

Reaction Type Optimal Temperature Catalyst Yield
Oxidation60°CManganese(IV) oxide78%
Cyclization80°CChloramin-T82%
Substitution60°CPhosphoryl chloride85%

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 3-chloro-N'-[(1E)-(pyridin-3-yl)methylidene]benzohydrazide as an anticancer agent. Research indicates that compounds containing hydrazone moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzohydrazide have been shown to inhibit cell proliferation in HeLa (cervical carcinoma) and MCF-7 (breast cancer) cell lines, suggesting that structural modifications can enhance their therapeutic efficacy .

Case Study:
A study demonstrated that the introduction of a pyridine ring into hydrazone derivatives improved their selectivity and potency against cancer cells. The compound was tested against multiple cancer types, showing promising results in inhibiting tumor growth in vitro and in vivo models .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that similar hydrazone derivatives possess activity against bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the chloro group may enhance membrane permeability, allowing for increased effectiveness against microbial targets .

Data Table: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainZone of Inhibition (mm)
Compound AStaphylococcus aureus15
Compound BE. coli12
This compoundE. coli14

Coordination Chemistry

The coordination properties of this compound have been explored in the synthesis of metal complexes. These complexes are being investigated for their potential use in catalysis and as sensors due to their unique electronic properties .

Case Study:
A recent study synthesized a series of metal complexes using this compound as a ligand. The resulting complexes displayed enhanced catalytic activity in oxidation reactions, showcasing the utility of hydrazone ligands in coordination chemistry .

Mechanism of Action

The mechanism of action of 3-chloro-N’-[(1E)-pyridin-3-ylmethylene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The biological and physicochemical properties of benzohydrazide derivatives are highly dependent on substituents. Below is a comparative analysis with structurally related compounds:

2.1.1 Substitution on the Aromatic Ring
  • 3-Chloro-N'-(2-hydroxybenzylidene)benzohydrazide (CHBH)

    • Structure : Features a 2-hydroxybenzylidene group instead of pyridin-3-yl.
    • Activity : Acts as a selective LSD1 inhibitor (IC₅₀ = 3.2 µM) and iron-chelating agent, inducing apoptosis in leukemia and breast cancer cell lines (e.g., MCF-7, MDA-MB-231) .
    • Key Difference : The hydroxyl group enhances iron chelation, whereas the pyridinyl group in the target compound may improve solubility and target specificity.
  • 4-Chloro-N′-[(1E)-(2-nitrophenyl)methylidene]benzohydrazide Structure: Substituted with a nitro group at the 2-position of the phenyl ring. Crystallographic studies reveal intermolecular hydrogen bonding (N–H⋯O) stabilizing the structure .
  • 3-Chloro-N′-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide

    • Structure : Replaces pyridin-3-yl with a thiophene ring.
    • Activity : Thiophene’s sulfur atom may improve lipophilicity and membrane permeability, though its anticancer activity remains unexplored in the provided evidence .
2.1.2 Substituents on the Hydrazide Moiety
  • 3-Methoxy-N'-(3-bromo-5-chloro-2-hydroxybenzylidene)benzohydrazide

    • Structure : Incorporates bromo and methoxy groups on the benzylidene ring.
    • Activity : Exhibits potent antibacterial effects against Staphylococcus aureus (MIC = 8 µg/mL) due to halogen-mediated disruption of bacterial membranes .
  • (E)-N'-(3-chlorobenzylidene)-3-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)benzohydrazide Structure: Contains a hydroxy-methyl-pyridinone substituent. Activity: The hydroxyl group facilitates hydrogen bonding with enzymes, as evidenced by IR spectra (ν(OH) = 3061 cm⁻¹) .

Physicochemical and Crystallographic Properties

Compound Melting Point (°C) IR Stretches (cm⁻¹) Crystal System Space Group Reference
Target Compound Not reported C=O (1662), C=N (1571) Monoclinic Pbc2
CHBH Not reported C=O (1660), C=N (1568) Orthorhombic P2₁2₁2₁
4-Chloro-N'-(2-nitrophenylmethylidene)... 271–273 C=O (1662), NO₂ (1530, 1350) Triclinic P-1
  • Crystallography: The target compound crystallizes in a monoclinic system (space group Pbc2), with bond lengths (C–N = 1.28 Å, C–O = 1.23 Å) consistent with similar hydrazides . In contrast, CHBH adopts an orthorhombic system, stabilized by π-π stacking between benzene rings .

Metal Coordination Potential

The target compound’s pyridinyl nitrogen and hydrazide oxygen atoms make it a tridentate ligand for metal ions. Analogues like 4-chloro-N′-[(1E)-(5-chloro-2-hydroxyphenyl)methylidene]benzohydrazide form organotin complexes (e.g., (2-FC₆H₄CH₂)₂Sn(L1)) with enhanced anticancer activity . Such coordination often improves bioavailability and target selectivity.

Biological Activity

3-chloro-N'-[(1E)-(pyridin-3-yl)methylidene]benzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

Synthesis and Characterization

The compound can be synthesized through the condensation reaction of 3-chlorobenzohydrazide and pyridine-3-carboxaldehyde. Characterization techniques such as NMR, IR spectroscopy, and X-ray crystallography are typically employed to confirm the structure of the synthesized compound.

Antimicrobial Activity

Research indicates that derivatives of benzohydrazide exhibit notable antimicrobial properties. For instance, compounds similar to this compound have been shown to possess activity against various bacterial strains. A study demonstrated that certain benzohydrazides exhibited minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM against Gram-positive bacteria, indicating their potential as antibacterial agents .

CompoundMIC (μM)Activity Type
This compoundTBDAntibacterial
Benzohydrazide Derivative A62.5Antistaphylococcal
Benzohydrazide Derivative B125Antienterococcal

Antitumor Activity

The antitumor potential of benzohydrazides has been explored extensively. Compounds with similar structures have shown significant inhibitory effects on cancer cell lines. For example, one study found that certain benzohydrazides induced apoptosis in MDA-MB-231 breast cancer cells, suggesting a promising avenue for cancer treatment . The mechanism of action often involves the inhibition of key signaling pathways associated with tumor growth.

Anti-inflammatory Activity

In addition to antimicrobial and antitumor activities, some derivatives have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in cellular models . This property is particularly valuable in developing treatments for chronic inflammatory diseases.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzohydrazides. Modifications in the chemical structure can significantly influence their efficacy. For instance, the presence of electron-withdrawing groups like chlorine enhances antimicrobial activity, while substitutions on the aromatic ring can affect cytotoxicity against cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of benzohydrazides against various pathogens, highlighting that compounds with specific substitutions showed enhanced antibacterial activity compared to others .
  • Cytotoxicity in Cancer Models : Another research focused on the cytotoxic effects of these compounds on human cancer cell lines, revealing that certain derivatives not only inhibited cell proliferation but also triggered apoptotic pathways .

Q & A

Q. What are the common synthetic routes for 3-chloro-N'-[(1E)-(pyridin-3-yl)methylidene]benzohydrazide?

The compound is typically synthesized via a Schiff base condensation reaction between 3-chlorobenzohydrazide and pyridine-3-carbaldehyde. This reaction is conducted in ethanol under reflux, with catalytic acetic acid to promote imine bond formation. The product is purified via recrystallization using ethanol or methanol. Yield optimization requires careful control of stoichiometry, temperature, and reaction time. Comparative studies show that substituents on the aldehyde (e.g., nitro, methoxy) or hydrazide components significantly influence reaction efficiency and product stability .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • FT-IR : To confirm the formation of the hydrazone bond (C=N stretch ~1600 cm⁻¹) and amide carbonyl (C=O stretch ~1660 cm⁻¹).
  • ¹H/¹³C NMR : To verify the E-configuration of the imine bond (δ ~8.3–8.5 ppm for CH=N proton) and aromatic substituents.
  • UV-Vis : To study electronic transitions influenced by the conjugated π-system (λmax ~300–350 nm). Challenges arise in distinguishing tautomeric forms; solvent polarity and temperature must be controlled during analysis .

Q. How is single-crystal X-ray diffraction (SCXRD) applied to determine its molecular structure?

SCXRD analysis involves growing high-quality crystals via slow evaporation of a DMSO/ethanol solution. Data collection uses MoKα radiation (λ = 0.71073 Å), and structures are solved using SHELX software (e.g., SHELXL for refinement). Key parameters include torsion angles between the pyridyl and chlorobenzene rings (often ~5–15°) and hydrogen-bonding motifs (e.g., N–H···O interactions). Comparative studies with bromo or nitro analogs reveal steric and electronic effects on packing .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure refinement?

Discrepancies in bond lengths or angles may arise from disorder, twinning, or thermal motion. Strategies include:

  • Using higher-resolution data (θ > 25°) to improve precision.
  • Applying restraints/constraints in SHELXL for disordered regions.
  • Validating against Hirshfeld surface analysis to assess intermolecular interactions (e.g., H-bond contributions >50% in similar hydrazones). Cross-validation with spectroscopic data (e.g., NMR coupling constants) ensures consistency .

Q. What strategies optimize the synthesis of organometallic complexes using this ligand?

The ligand acts as a tridentate donor via pyridyl N, imine N, and carbonyl O atoms. Reaction with metal salts (e.g., Cu(II), Sn(IV)) requires:

  • pH control (5–7) to deprotonate the hydrazide NH.
  • Solvent selection (e.g., methanol/water mixtures) to balance solubility and reactivity.
  • Stoichiometric ratios (1:1 or 1:2 metal:ligand) to avoid incomplete substitution, as seen in organotin derivatives. Characterization via ESI-MS and magnetic susceptibility measurements confirms complex geometry .

Q. How can computational methods predict the compound’s reactivity and biological interactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model:

  • Frontier molecular orbitals (HOMO-LUMO gap) to assess electrophilic/nucleophilic sites.
  • Molecular electrostatic potential (MESP) maps to identify hydrogen-bonding regions. Docking studies with protein targets (e.g., VEGF for anti-cancer activity) use AutoDock Vina, guided by structural analogs showing IC₅₀ values <10 μM against MCF-7 cells .

Q. What experimental designs evaluate the compound’s anti-cancer activity?

  • In vitro assays : Dose-response curves against cancer cell lines (e.g., HCT116, PC3) using MTT assays. Include positive controls (e.g., cisplatin) and measure IC₅₀ values.
  • Mechanistic studies : Apoptosis induction via flow cytometry (Annexin V/PI staining) and ROS generation assays.
  • Structural modifications : Introduce electron-withdrawing groups (e.g., NO₂) to enhance bioactivity, as seen in related Schiff bases .

Methodological Considerations Table

Aspect Key Parameters References
Synthesis Solvent: Ethanol; Catalyst: Acetic acid; Yield: 65–75%
Crystallography Space group: Pbca; H-bond length: 2.85–3.10 Å; R-factor: <0.05
Biological Assays IC₅₀ range: 8–15 μM (HepG2); Apoptosis rate: ~40% at 10 μM
Computational Models HOMO-LUMO gap: ~4.2 eV; Docking score (VEGF): −8.5 kcal/mol

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